1,4-Bis(chloromethoxy)butane 1,4-Bis(chloromethoxy)butane
Brand Name: Vulcanchem
CAS No.: 13483-19-7
VCID: VC21279081
InChI: InChI=1S/C6H12Cl2O2/c7-5-9-3-1-2-4-10-6-8/h1-6H2
SMILES: C(CCOCCl)COCCl
Molecular Formula: C6H12Cl2O2
Molecular Weight: 187.06 g/mol

1,4-Bis(chloromethoxy)butane

CAS No.: 13483-19-7

Cat. No.: VC21279081

Molecular Formula: C6H12Cl2O2

Molecular Weight: 187.06 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(chloromethoxy)butane - 13483-19-7

Specification

CAS No. 13483-19-7
Molecular Formula C6H12Cl2O2
Molecular Weight 187.06 g/mol
IUPAC Name 1,4-bis(chloromethoxy)butane
Standard InChI InChI=1S/C6H12Cl2O2/c7-5-9-3-1-2-4-10-6-8/h1-6H2
Standard InChI Key RRSXICBKOPODSP-UHFFFAOYSA-N
SMILES C(CCOCCl)COCCl
Canonical SMILES C(CCOCCl)COCCl

Introduction

Chemical Structure and Properties

1,4-Bis(chloromethoxy)butane features a distinctive molecular architecture with two chloromethoxy groups positioned at opposite ends of a butane chain. This structure confers specific reactivity patterns that make it valuable in synthetic applications.

Basic Identification Data

The compound is characterized by the following fundamental properties:

PropertyValue
CAS Number13483-19-7
Molecular FormulaC6H12Cl2O2
Molecular Weight187.06 g/mol
IUPAC Name1,4-bis(chloromethoxy)butane
Physical StateColorless liquid
InChIInChI=1S/C6H12Cl2O2/c7-5-9-3-1-2-4-10-6-8/h1-6H2
InChIKeyRRSXICBKOPODSP-UHFFFAOYSA-N
SMILES NotationC(CCOCCl)COCCl

Structural Features

The molecular structure of 1,4-bis(chloromethoxy)butane consists of a butane backbone with two chloromethoxy groups (-OCH2Cl) attached at positions 1 and 4. This arrangement creates a symmetrical molecule with reactive chloromethyl groups at both ends, making it particularly useful for introducing these functional groups into other compounds .

Chemical Characteristics

Synthesis Methods

The preparation of 1,4-bis(chloromethoxy)butane can be accomplished through several synthetic routes, with variations in starting materials and reaction conditions.

Traditional Synthesis Approach

The most common synthesis method involves the reaction of 1,4-butanediol with formaldehyde and hydrochloric acid. This reaction pathway is typically conducted under carefully controlled temperature conditions to manage the exothermic nature of the reaction.

Alternative Synthesis Method

An alternative synthetic route utilizes phosphorus trichloride as a reagent. In this method, phosphorus trichloride is added dropwise to a mixed solution of 1,4-butanediol and formaldehyde while maintaining the reaction temperature between 10-25°C using an ice-water bath. Following completion of the reaction, the oil layer is separated using a separating funnel and dried with anhydrous magnesium .

The reaction conditions for this method include:

  • Temperature range: 10-25°C

  • Cooling method: Ice-water bath

  • Post-reaction processing: Separation of oil layer and drying with anhydrous magnesium

Industrial Production Considerations

For industrial-scale production, the synthesis of 1,4-bis(chloromethoxy)butane requires precise control of temperature and pressure conditions to ensure high yield and purity. Continuous flow reactors may enhance the efficiency and scalability of the production process.

Chemical Reactivity

The reactivity of 1,4-bis(chloromethoxy)butane is largely determined by its functional groups, particularly the chloromethyl moieties that readily participate in various chemical transformations.

Reaction Types

This compound primarily undergoes substitution reactions due to the presence of chloromethyl groups. The main reaction types include:

  • Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, and alcohols. This reactivity pattern makes the compound valuable for introducing functional groups into organic substrates.

  • Elimination Reactions: Under certain conditions, 1,4-bis(chloromethoxy)butane can undergo elimination reactions to form alkenes.

Reaction Conditions and Reagents

Various conditions and reagents facilitate the reactions of 1,4-bis(chloromethoxy)butane:

  • Common nucleophiles: Amines, thiols, alcohols

  • Catalysts: Lewis acids such as zinc chloride (ZnCl2) and tin(IV) chloride

  • Typical solvents: Dichloromethane, tetrahydrofuran, nitrobenzene

  • Temperature conditions: Varied based on specific application

Reaction Products

The products formed from reactions with this compound depend on the nucleophile employed:

  • Reactions with amines produce amine derivatives

  • Reactions with thiols yield thioethers

  • Reactions with alcohols form ethers

Applications in Polymer Chemistry

1,4-Bis(chloromethoxy)butane has emerged as a valuable reagent in polymer chemistry, particularly in the development of specialized polymeric materials with enhanced properties.

Hypercrosslinked Resins

One of the most significant applications of this compound is in the synthesis of hypercrosslinked resins. Research has demonstrated that 1,4-bis(chloromethoxy)butane can be used to create resins with exceptional porosity and surface area characteristics .

A novel hypercrosslinked resin synthesized using 1,4-bis(chloromethoxy)butane and naphthalene exhibited the following properties:

PropertyValue
Specific Surface Area509.02 m²/g
Average Pore Diameter1.134 nm
Total Carbon Content73.36%
Total Hydrogen Content5%

This high surface area and microporous structure make these resins particularly suitable for adsorption applications .

Synthesis Methodology for Hypercrosslinked Resins

The synthesis of hypercrosslinked resins using 1,4-bis(chloromethoxy)butane typically follows a Friedel-Crafts reaction approach. In one documented method, naphthalene (8 mmol) is combined with 1,4-bis(chloromethoxy)butane (12 mmol) and zinc chloride catalyst in nitrobenzene. The mixture is heated to 50°C and maintained at this temperature for 5 hours to complete the chloromethylation reaction .

Crosslinked Membranes

Another important application involves the preparation of crosslinked membranes for anion exchange. The methodology includes dissolving phthalic acid polyethersulfoneketone (PPESK) in concentrated sulfuric acid, followed by chloromethylation with 1,4-bis(chloromethoxy)butane. This process yields membranes with improved ion exchange properties suitable for various electrochemical applications.

Research Findings and Developments

Recent research has expanded our understanding of 1,4-bis(chloromethoxy)butane's applications and has opened new avenues for exploration.

Polymer Modification Studies

Research has demonstrated that 1,4-bis(chloromethoxy)butane is effective for chloromethylation reactions in the synthesis of modified polymers. It has been employed to create hypercrosslinked resins with significant surface areas and porosity, which are useful in adsorption applications. The properties of these resins can be tailored for specific uses in environmental remediation and catalysis.

Characterization of Derivative Materials

Spectroscopic analysis, including infrared spectroscopy, has been used to characterize materials synthesized using 1,4-bis(chloromethoxy)butane. These analyses confirm the incorporation of chloromethyl groups and subsequent cross-linking reactions that contribute to the unique properties of the resulting materials .

Comparative Advantages

When compared to other chloromethylation reagents such as chloromethyl methyl ether, 1,4-bis(chloromethoxy)butane offers advantages related to toxicity and handling. Research indicates that it may serve as a less hazardous alternative for certain applications, particularly given concerns about the carcinogenic nature of some traditional chloromethylation reagents .

Toxicological Profile

While 1,4-bis(chloromethoxy)butane offers valuable chemical properties, its safety profile requires careful consideration.

Hazard Classification

The compound is classified as potentially hazardous based on its chlorinated nature. The presence of chlorinated functional groups raises concerns regarding potential adverse health effects.

Health Concerns

Studies indicate that exposure to chlorinated compounds can lead to various health risks, including:

  • Potential reproductive toxicity

  • Possible carcinogenic effects

  • Other systemic toxicity concerns

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